(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized by coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with other compounds to yield derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several ring structures and functional groups. The fluorobenzo[d]thiazol group, azetidin group, and methylisoxazol group would all contribute to the overall structure.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorobenzo[d]thiazol group, azetidin group, and methylisoxazol group . These groups could potentially participate in various chemical reactions.
Scientific Research Applications
Antiproliferative Activity and Structural Analysis A compound with a similar heterocyclic structure, specifically (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for its antiproliferative activity. Structural characterization included IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The analysis emphasized the importance of inter and intra-molecular hydrogen bonds for the molecule's stability, potentially relevant for similar compounds like (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone in maintaining bioactive conformations (S. Benaka Prasad et al., 2018).
Heterocyclic Amide Synthesis via Microwave-Assisted Fries Rearrangement A methodology for synthesizing heterocyclic amides through a microwave-assisted Fries rearrangement was developed, involving the regioselective synthesis of similar fluorine-substituted heterocycles. This process, exemplified by the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, demonstrates a solvent- and catalyst-free approach, offering insights into the potential synthetic pathways for structurally related compounds (R. Moreno-Fuquen et al., 2019).
Photostability and Spectroscopic Properties Enhancement Fluorination of fluorophores, including those with structures akin to this compound, can significantly enhance their photostability and spectroscopic properties. A study outlined the synthesis of fluorinated fluorophores through sequential nucleophilic aromatic substitution reactions, highlighting the improved photophysical attributes that could be relevant for the compound (Zachary R. Woydziak et al., 2012).
Antimicrobial Activity Against Multidrug Resistant Strains Bioactive fluorenes study, including derivatives like 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogs, showed significant antimicrobial activity against multidrug-resistant strains. This suggests potential antimicrobial applications for compounds with similar structures, highlighting the importance of fluorine substitutions in enhancing bioactivity (E. Hussein et al., 2020).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that allows them to exhibit a wide range of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of effects due to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as solubility could potentially influence the compound’s action and efficacy .
Properties
IUPAC Name |
[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-8-5-11(22-18-8)14(20)19-6-9(7-19)21-15-17-13-10(16)3-2-4-12(13)23-15/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFDXQIIQSDVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.